molecular formula C19H16N4 B11429535 2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine

2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11429535
M. Wt: 300.4 g/mol
InChI Key: ULUKCIJQZABCEU-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core with a 4-methylphenyl group at the 2-position and a phenyl group at the N-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with 4-methylbenzaldehyde and aniline in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetic acid, leading to the formation of the desired imidazo[1,2-a]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

IUPAC Name

2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C19H16N4/c1-14-8-10-15(11-9-14)17-18(21-16-6-3-2-4-7-16)23-13-5-12-20-19(23)22-17/h2-13,21H,1H3

InChI Key

ULUKCIJQZABCEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC4=CC=CC=C4

Origin of Product

United States

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